molecular formula C10H8ClN3O2 B13725340 (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No.: B13725340
M. Wt: 237.64 g/mol
InChI Key: GKIHUGQQEYFNOJ-QPJJXVBHSA-N
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Description

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol This compound is notable for its unique structure, which includes an isoxazole ring, a chloromethyl group, and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of 2-aminopyridine-3-carbaldehyde with 3-(chloromethyl)isoxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is unique due to its combination of an isoxazole ring, a chloromethyl group, and an aminopyridine moiety

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

(4E)-4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

InChI

InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13)/b7-4+

InChI Key

GKIHUGQQEYFNOJ-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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